n-(1-(3-Methoxyphenyl)-5-oxo-4,5-dihydro-1h-pyrazol-3-yl)acetamide
Description
Properties
CAS No. |
111252-71-2 |
|---|---|
Molecular Formula |
C12H13N3O3 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
N-[1-(3-methoxyphenyl)-5-oxo-4H-pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C12H13N3O3/c1-8(16)13-11-7-12(17)15(14-11)9-4-3-5-10(6-9)18-2/h3-6H,7H2,1-2H3,(H,13,14,16) |
InChI Key |
KNIFFCXZCRDOLO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NN(C(=O)C1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Formation of 5-Amino-2,4-dihydro-3H-pyrazol-3-one Intermediate
- Reactants: Ethyl cyanoacetate and hydrazine hydrate.
- Method: Microwave irradiation (300W) for 2 minutes with intermittent radiation (30 sec intervals) in a solvent-free system.
- Outcome: Rapid formation of 5-amino-2,4-dihydro-3H-pyrazol-3-one, which is filtered and dried without further purification.
- Notes: Microwave-assisted synthesis is eco-friendly and yields high purity intermediates.
Acetylation to Form N-(5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide
- Reactants: The pyrazolone intermediate and acetyl chloride.
- Conditions: Reaction in anhydrous benzene with triethylamine as a base, stirred for 4-5 hours under cold water cooling.
- Outcome: Formation of the acetamide derivative, which is filtered, dried, and recrystallized.
- Notes: This step is typically performed by conventional methods, ensuring controlled acylation and purity.
Alternative Synthetic Routes
β-Keto Ester Route
- Starting Material: N-Boc-β-alanine converted to β-keto ester via Masamune-Claisen condensation.
- Reaction: β-Keto ester treated with hydrazine derivatives in refluxing methanol for 5 hours.
- Products: 1-substituted tert-butyl 2-(5-oxo-1H-pyrazol-3-yl)ethylcarbamates.
- Deprotection: Acidolytic removal of Boc group yields the target pyrazolyl acetamide.
- Yields: 48–83% for intermediates; final deprotected compounds obtained in 78–84% yield.
- Notes: This method allows for structural diversity and is suitable for preparing analogues.
Hydrazone Intermediate Cyclization
- Process: Formation of hydrazones from aromatic aldehydes and hydrazine derivatives, followed by intramolecular cyclization to form the pyrazolone ring.
- Characterization: IR spectra confirm ring closure by disappearance of carbonyl and olefinic bands.
- Notes: This method is useful for synthesizing substituted pyrazolones with various aromatic groups.
Comparative Data Table of Preparation Methods
| Step/Method | Reactants/Conditions | Reaction Time/Temp | Yield (%) | Notes |
|---|---|---|---|---|
| Microwave synthesis of pyrazolone | Ethyl cyanoacetate + hydrazine hydrate | 2 min, 300W microwave | High | Solvent-free, eco-friendly |
| Acetylation | Pyrazolone + acetyl chloride + triethylamine | 4-5 h, room temp, cooling | Moderate | Conventional stirring in benzene |
| Microwave chalcone formation | Acetamide + 3-methoxybenzaldehyde + NaOH | 5 min, 70°C microwave | ~82 | Fast, high yield |
| β-Keto ester route | N-Boc-β-alanine → β-keto ester + hydrazine | 5 h reflux in methanol | 48-83 | Allows structural diversity |
| Acidolytic deprotection | Boc-protected pyrazolyl carbamates + HCl-EtOAc | 1-2 h, room temp | 78-84 | Final deprotection step |
Research Findings and Analytical Data
- Mass Spectrometry: Molecular ion peaks consistent with expected molecular weights (e.g., m/z ~264 for related substituted compounds).
- Elemental Analysis: Carbon, hydrogen, and nitrogen contents match theoretical values within ±0.4% error margin.
- Spectroscopy: IR confirms characteristic pyrazolone C=O stretching (~1680 cm⁻¹), aromatic C-H, and methoxy group vibrations; ¹H NMR shows NH singlets and aromatic protons consistent with substitution patterns.
- Microwave-assisted synthesis significantly reduces reaction times and improves yields compared to conventional methods, supporting green chemistry principles.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbonyl group in the pyrazole ring, converting it to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of alcohols and reduced pyrazole derivatives.
Substitution: Formation of substituted aromatic and pyrazole compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, n-(1-(3-Methoxyphenyl)-5-oxo-4,5-dihydro-1h-pyrazol-3-yl)acetamide is studied for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives are investigated for their efficacy in treating various diseases, including cancer and infectious diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of n-(1-(3-Methoxyphenyl)-5-oxo-4,5-dihydro-1h-pyrazol-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase (COX) enzymes, resulting in anti-inflammatory effects. The exact pathways and molecular targets can vary depending on the specific biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional distinctions from analogous derivatives are highlighted below. Key differences lie in substituent groups, molecular weight, and hydrogen-bonding capacity, which collectively affect reactivity, solubility, and biological interactions.
Table 1: Structural and Functional Comparison of Pyrazolone-Acetamide Derivatives
| Compound Name | Substituents | Molecular Formula | Molecular Weight | CAS Number | Key Features |
|---|---|---|---|---|---|
| N-(1-(3-Methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide (Target) | 3-Methoxyphenyl, acetamide | C12H13N3O3 | 247.25 g/mol | Not provided | Meta-methoxy group enhances electron density; acetamide enables H-bonding |
| N-(4,5-dihydro-1-methyl-5-oxo-1H-pyrazol-3-yl)acetamide | Methyl, acetamide | C6H9N3O2 | 155.16 g/mol | 185451-37-0 | Smaller alkyl substituent; reduced steric hindrance |
| N-[4-(4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)phenyl]acetamide | 4-Phenyl, methyl, acetamide | C12H13N3O2 | 231.25 g/mol | 184763-36-8 | Para-phenyl substitution alters π-π stacking potential |
| N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide | Benzothiazole, 3-methoxyphenyl | C17H14F3N3O2S | 381.37 g/mol | Not provided | Trifluoromethyl group increases lipophilicity; benzothiazole adds rigidity |
Key Comparative Analyses:
Acetamide vs. Benzothiazole Moieties: Benzothiazole-containing analogs () exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
Hydrogen-Bonding and Crystallinity The target compound’s methoxy and carbonyl groups facilitate hydrogen bonding, as inferred from ’s discussion on directional intermolecular interactions. This contrasts with methyl-substituted analogs (e.g., CAS 185451-37-0 in ), where weaker van der Waals forces dominate .
Synthetic Pathways The synthesis of pyrazolone-acetamide derivatives typically involves cyclocondensation (e.g., ’s use of malononitrile/ethyl cyanoacetate) followed by acetylation. Substituents like 3-methoxyphenyl may require protective-group strategies to avoid side reactions .
Biological Activity
N-(1-(3-Methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring structure substituted with a methoxyphenyl group and an acetamide moiety. This unique arrangement contributes to its biological activity. The molecular formula is , and its structural representation is as follows:
1. Antimicrobial Activity
Recent studies have demonstrated the antimicrobial potential of pyrazole derivatives, including this compound. The minimum inhibitory concentration (MIC) values were evaluated against various pathogens, revealing significant activity.
| Pathogen | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 0.25 | 0.50 |
| Escherichia coli | 0.50 | 1.00 |
| Pseudomonas aeruginosa | 0.75 | 1.50 |
The compound exhibited strong bactericidal effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .
2. Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies showed that it induces apoptosis in cancer cell lines, with IC50 values indicating potent cytotoxicity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 10.5 | Induction of apoptosis |
| MCF7 (breast cancer) | 8.2 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 12.0 | Inhibition of proliferation |
The structure-activity relationship (SAR) analysis suggests that the methoxy group plays a crucial role in enhancing the anticancer activity .
3. Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, the compound has shown promising anti-inflammatory effects in various assays. It was tested in models of inflammation where it significantly reduced edema and inflammatory cytokine levels.
| Inflammatory Model | Dose (mg/kg) | Effect |
|---|---|---|
| Carrageenan-induced paw edema | 10 | Reduction of swelling by 40% |
| LPS-induced cytokine release | 20 | Decrease in TNF-alpha and IL-6 levels |
These findings suggest that this compound could be a potential candidate for developing anti-inflammatory medications .
Case Studies
Several case studies have highlighted the therapeutic potential of pyrazole derivatives:
- Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound showed significant activity against multi-drug resistant strains of bacteria, indicating their potential as new antibiotics .
- Cytotoxicity in Cancer Models : Research involving various cancer cell lines indicated that compounds with similar structures effectively inhibited cell growth and induced apoptosis through mitochondrial pathways .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(1-(3-Methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl)acetamide, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or α,β-unsaturated ketones. For example, pyrazole cores are formed via Knorr pyrazole synthesis, followed by acetamide substitution. Optimization can be achieved using Design of Experiments (DoE) to evaluate variables (e.g., temperature, solvent polarity, catalyst loading). Fractional factorial designs help identify critical parameters, reducing experimental runs while maximizing yield .
Q. How can spectroscopic techniques (NMR, IR, MS) be systematically applied to confirm the structure of this compound?
- Methodology :
- ¹H/¹³C NMR : Analyze chemical shifts for the 3-methoxyphenyl group (δ ~3.8 ppm for OCH₃), pyrazolone ring protons (δ 5.5–6.5 ppm for dihydropyrazole), and acetamide NH (δ ~8–10 ppm).
- IR : Confirm carbonyl stretches (C=O at ~1680–1720 cm⁻¹ for pyrazolone and acetamide).
- HRMS : Verify molecular ion [M+H]⁺ and fragment patterns (e.g., loss of CH₃CO group). Cross-referencing with computed spectra (e.g., via Gaussian) enhances accuracy .
Q. What preliminary biological assays are recommended to screen this compound for pharmacological activity?
- Methodology : Start with in vitro assays targeting inflammation or cancer pathways (e.g., COX-2 inhibition, kinase assays). Use cell viability assays (MTT, CCK-8) on cancer cell lines. Dose-response curves (IC₅₀ calculations) and positive controls (e.g., celecoxib for COX-2) are critical. Data normalization against solvent controls minimizes false positives .
Advanced Research Questions
Q. How can computational chemistry (e.g., molecular docking, DFT) guide the design of derivatives with enhanced binding affinity?
- Methodology :
- Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2, EGFR). Focus on key residues (e.g., Arg120, Tyr355 in COX-2).
- DFT : Calculate electron density maps to identify electrophilic/nucleophilic regions. Modify substituents (e.g., electron-withdrawing groups on the phenyl ring) to optimize binding energy. Validate predictions with synthesis and IC₅₀ comparisons .
Q. How should researchers resolve contradictions in biological activity data across different assay platforms?
- Methodology :
- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. HEK293), incubation times, and solvent concentrations.
- Meta-Analysis : Apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers. Cross-check with orthogonal assays (e.g., Western blot for protein expression vs. enzymatic activity).
- Solubility/Purity : Verify compound stability (HPLC) and aggregation (dynamic light scattering) to rule out false negatives .
Q. What strategies are effective for optimizing the compound’s pharmacokinetic properties (e.g., bioavailability, metabolic stability)?
- Methodology :
- LogP Optimization : Introduce polar groups (e.g., -OH, -SO₃H) to improve solubility while balancing membrane permeability (Caco-2 assays).
- Metabolic Stability : Use liver microsome assays (human/rat) to identify metabolic hotspots (e.g., O-demethylation of the 3-methoxyphenyl group). Block vulnerable sites with fluorine or methyl groups .
Q. How can structure-activity relationship (SAR) studies be systematically conducted for this scaffold?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
